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molecular formula C9H12N2O2 B1348835 2-(4-Methoxyphenyl)acetohydrazide CAS No. 57676-49-0

2-(4-Methoxyphenyl)acetohydrazide

Cat. No. B1348835
M. Wt: 180.2 g/mol
InChI Key: BCHPFJXZQWWCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952359

Procedure details

A solution of potassium hydroxide (0.7 g) in water (2 cm3) was added to a stirred solution of (4-methoxyphenyl)acetic acid hydrazide (1.99 g) in ethanol (30 cm3). carbon disulfide (0.7 cm3) was added and the reaction was heated to reflux for 6 hours and then left to cool. The reaction mixture was evaporated to dryness under reduced pressure and the solid residue dissolved in water. The pH was adjusted to 1 with concentrated hydrochloric acid, resulting in formation of a white precipitate. The precipitate was isolated by filtration, washed with water and ether and air dried to give 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2(3H)-thione (1.96 g). M+ =222; 1H NMR: δ 3.80(3H,s); 3.95(2H,s); 6.90(2H,d); 7.20(2H,d); (solid).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([NH:14][NH2:15])=[O:13])=[CH:7][CH:6]=1.[C:16](=S)=[S:17]>O.C(O)C>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:11][C:12]2[O:13][C:16](=[S:17])[NH:15][N:14]=2)=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.99 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)NN
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the solid residue dissolved in water
CUSTOM
Type
CUSTOM
Details
resulting in formation of a white precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water and ether and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CC2=NNC(O2)=S)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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